2-bromo-N-phenylbenzenesulfonamide
Overview
Description
2-Bromo-N-phenylbenzenesulfonamide is an organic compound characterized by the presence of a bromine atom, a phenyl group, and a sulfonamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-phenylbenzenesulfonamide typically involves the bromination of N-phenylbenzenesulfonamide. One common method includes the following steps:
Starting Material: N-phenylbenzenesulfonamide.
Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common for this compound.
Coupling Reactions: It can engage in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of N-phenylbenzenesulfonamide derivatives with different substituents replacing the bromine atom.
Coupling: Formation of biaryl compounds or other complex structures depending on the coupling partner.
Scientific Research Applications
2-Bromo-N-phenylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors.
Biological Studies: Its derivatives are studied for their potential antimicrobial and anticancer activities.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-bromo-N-phenylbenzenesulfonamide exerts its effects depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of enzymes such as carbonic anhydrase, interfering with the enzyme’s active site and preventing substrate binding.
Antimicrobial Activity: It can disrupt bacterial cell wall synthesis or function, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-phenylbenzenesulfonamide
- 4-Bromo-2-fluoro-N-phenylbenzenesulfonamide
- N-Butylbenzenesulfonamide
Uniqueness
2-Bromo-N-phenylbenzenesulfonamide is unique due to the presence of the bromine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
2-bromo-N-phenylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h1-9,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKNJYBNCAEKMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397509 | |
Record name | N-phenylbromo-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683739-37-9 | |
Record name | N-phenylbromo-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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